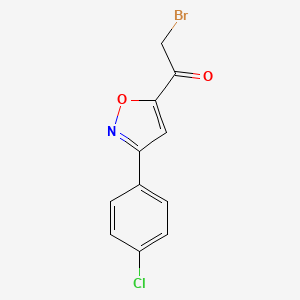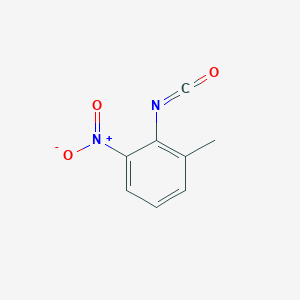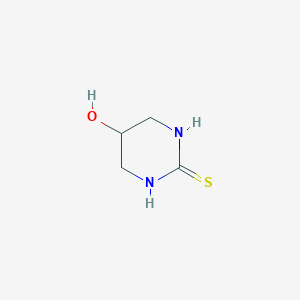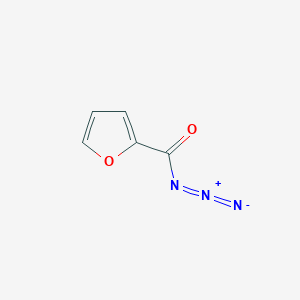
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole" is a derivative of isoxazole, which is a five-membered heterocyclic compound containing an oxygen atom and a nitrogen atom in the ring. The isoxazole ring is known for its reactivity and has been extensively studied due to its presence in various biologically active molecules and potential applications in pharmaceuticals.
Synthesis Analysis
The synthesis of isoxazole derivatives often involves annulation or condensation reactions. For instance, the synthesis of 3-(4-chlorophenyl)-5-(4-methoxyphenyl)isoxazole involves the condensation of 4-chloroacetophenone oxime using lithium diisopropylamide (LDA) in tetrahydrofuran . Similarly, the synthesis of 3-aryl-5-(3'-bromo/chlorophenyl)isoxazoles is achieved by condensing I-aryl-3-(3'-bromo/chlorophenyl)-2-propen-1-ones with hydroxylamine hydrochloride . These methods could potentially be adapted for the synthesis of "5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole."
Molecular Structure Analysis
The molecular structure of isoxazole derivatives can be characterized using various spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of a related compound, 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole, was determined using single-crystal X-ray diffraction, which revealed that it crystallized in the orthorhombic space group with specific unit cell parameters . Density Functional Theory (DFT) calculations are often used to compare and validate the experimental data, as seen in the study of 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole .
Chemical Reactions Analysis
Isoxazole derivatives can undergo various chemical reactions due to the presence of reactive sites on the molecule. The reactivity can be influenced by substituents on the isoxazole ring, as seen in the study of (E)-Bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy) furan-2(5H)-one, where the reactivity was analyzed using Conceptual DFT .
Physical and Chemical Properties Analysis
The physical and chemical properties of isoxazole derivatives can be deduced from their molecular structure, spectroscopic data, and computational studies. For example, the tautomerism of heteroaromatic compounds with five-membered rings, such as isoxazoles, can be studied using infra-red and ultra-violet spectra, which show the existence of different tautomeric forms depending on the solvent polarity . The basicity and acidity of these compounds can also be determined experimentally .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole and its derivatives have been explored for their potential in various biological applications. For instance, studies have shown the synthesis of related compounds with demonstrated antitubercular and antimicrobial activities. The synthesis involves condensing specific aryl methyl ketones with hydroxylamine hydrochloride (Popat, Nimavat, Kachhadia, & Joshi, 2004).
Applications in Organic Synthesis
In the realm of organic chemistry, the compound has been used in the synthesis of 5-substituted isoxazole-4-carboxylic esters. These esters are vital as they are starting materials for biomimetic synthesis of significant compounds like α-cyclopiazonic acid (Moorthie, McGarrigle, Stenson, & Aggarwal, 2007).
Antiviral and Cytotoxic Activities
Research has also been conducted on the synthesis of new pyrazole- and isoxazole-based heterocycles that include 5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole derivatives. These compounds have shown promising antiviral activities, particularly against Herpes simplex type-1 (HSV-1), and cytotoxic activities, highlighting their potential in the development of new therapeutic agents (Dawood, Abdel-Gawad, Mohamed, & Badria, 2011).
Chemical Structure and Properties
The chemical structure and properties of related isoxazole compounds have been extensively studied, providing insights into their behavior in different solvents and conditions. This knowledge is crucial for understanding their reactivity and potential applications in various fields (Boulton & Katritzky, 1961).
Synthesis Techniques
Advanced synthesis techniques for creating derivatives of isoxazole compounds have been developed. These methods focus on increasing the purity and yield of the target compounds, which is essential for their use in scientific research and potential pharmaceutical applications (Kislyi, Danilova, & Semenov, 2005).
Propiedades
IUPAC Name |
2-bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO2/c12-6-10(15)11-5-9(14-16-11)7-1-3-8(13)4-2-7/h1-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUHGJKFYGYXITB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=C2)C(=O)CBr)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80384097 |
Source


|
| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.53 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Bromoacetyl)-3-(4-chlorophenyl)isoxazole | |
CAS RN |
258506-49-9 |
Source


|
| Record name | 2-Bromo-1-[3-(4-chlorophenyl)-1,2-oxazol-5-yl]ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80384097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 258506-49-9 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1H-Indene-1,3(2H)-dione, 2-[3-(4-bromophenyl)-1-oxo-2-propenyl]-](/img/structure/B1273519.png)
![4-allyl-5-[1-(2-methylphenoxy)ethyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1273520.png)









![N-[4-(Hydrazinocarbonyl)phenyl]-cyclohexanecarboxamide](/img/structure/B1273542.png)

